molecular formula C2H4N4O B7778766 5-amino-1,2-dihydro-1,2,4-triazol-3-one

5-amino-1,2-dihydro-1,2,4-triazol-3-one

Cat. No.: B7778766
M. Wt: 100.08 g/mol
InChI Key: XOHBRLLZSIGHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “5-amino-1,2-dihydro-1,2,4-triazol-3-one” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1,2-dihydro-1,2,4-triazol-3-one involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common methods include the use of organic solvents, catalysts, and temperature control to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is typically scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production methods may include continuous flow reactors, large-scale batch reactors, and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-1,2-dihydro-1,2,4-triazol-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

5-amino-1,2-dihydro-1,2,4-triazol-3-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various organic synthesis reactions, helping to create new chemical entities.

    Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: this compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 5-amino-1,2-dihydro-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

5-amino-1,2-dihydro-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O/c3-1-4-2(7)6-5-1/h(H4,3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHBRLLZSIGHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=O)NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NC(=O)NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.